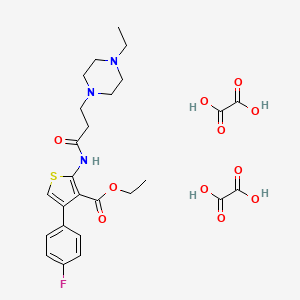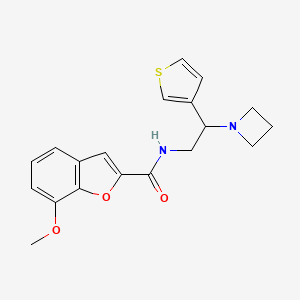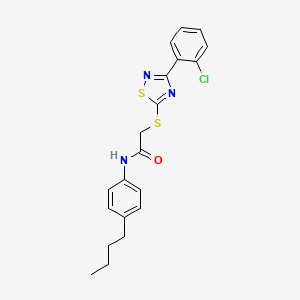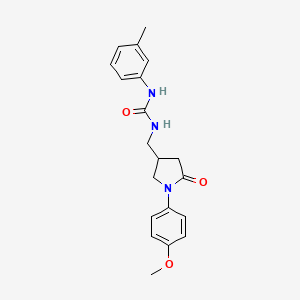
N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, commonly known as CP 55,940, is a synthetic cannabinoid compound that was first synthesized in 1993. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the endocannabinoid system and its effects on the body.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- The development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the role of such compounds in cancer treatment. Analogs demonstrated significant tumor stasis in vivo, underlining their potential as therapeutic agents (Schroeder et al., 2009).
Polymer Science and Materials Engineering
- Research into new diphenylfluorene-based aromatic polyamides derived from bis(ether-carboxylic acids) showcases the utility of these compounds in creating high-performance materials. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced applications in electronics and coatings (Hsiao, Yang, & Lin, 1999).
- The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acids) or bis(ether amines) derived from 4-tert-butylcatechol further exemplify the adaptability and performance of these materials. Such polyamides offer a blend of solubility, thermal resistance, and durability advantageous for various technological applications (Hsiao, Yang, & Chen, 2000).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2OS/c22-17-12-15(8-9-18(17)23)24-21(26)20-19(25-10-4-5-11-25)16(13-27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPSUZDTFLNPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)

![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)
![2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2377998.png)
![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)

![Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B2378003.png)


![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)

![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378012.png)
![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)